Cas no 20815-52-5 (4-Hydrazinylpyridine hydrochloride)

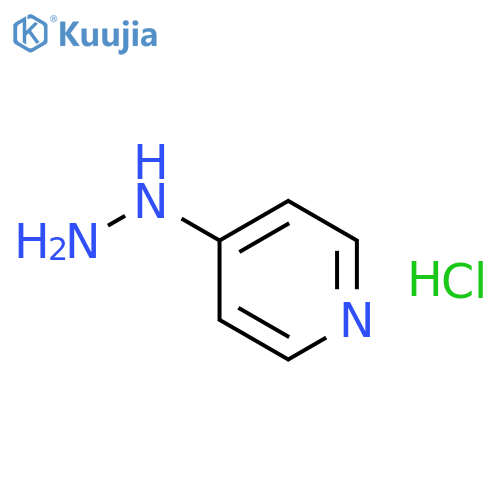

20815-52-5 structure

商品名:4-Hydrazinylpyridine hydrochloride

4-Hydrazinylpyridine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-Hydrazinylpyridine hydrochloride

- 2-(pyridin-4-yl)hydrazine hydrochloride

- 4-hydrazino pyridine hydrochloride

- 4-Hydrazinopyridine, HCl

- 4-Hydrazinopyridine hydro...

- 4-hydrazino-pyridine,monohydrochloride

- 4-Pyridylhydrazine

- 4-PYRIDYLHYDRAZINE HYDROCHLORIDE

- (Pyridin-4-yl)hydrazine hydrochloride

- 4-(Hydrazinyl)pyridine hydrochloride

- 4-HYDRAZINOPYRIDINE HYDROCHLORIDE

- Pyridine, 4-hydrazino-, hydrochloride

- 256H913

- PubChem16313

- 4-hydrazinopyridine HCl

- 4-HYDRAZINYLPYRIDINE HCL

- 4-pyridinylhydrazine hydrochloride

- MMLHRYAPGSEXCA-UHFFFAOYSA-N

- NSC80301

- pyridin-4-yl-hydrazine hydrochloride

- VP11158

- SCHEMBL1013334

- pyridin-4-ylhydrazine;hydrochloride

- DS-15810

- SY041995

- NSC-80301

- DB-305940

- Pyridine, 4-hydrazino-, monohydrochloride

- EN300-129640

- SB10025

- starbld0001250

- 20815-52-5

- pyridin-4-ylhydrazine hydrochloride

- 4-pyridylhydrazine hydrochlorid

- 4-Hydrazinylpyridine xhydrochloride

- Pyridine, 4-hydrazinyl-, hydrochloride (1:1)

- MFCD00035353

- 52834-40-9

- 4-Hydrazinopyridine hydrochloride, 97%

- CS-W004835

- SCHEMBL2004239

- AKOS015849057

- J-515457

- PB27392

-

- MDL: MFCD00035353

- インチ: 1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H

- InChIKey: MMLHRYAPGSEXCA-UHFFFAOYSA-N

- ほほえんだ: Cl[H].N([H])(C1C([H])=C([H])N=C([H])C=1[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 145.04100

- どういたいしつりょう: 145.041

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 58.7

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 50.9

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: No data available

- ゆうかいてん: 243-244 ºC (methanol )

- ふってん: 310.2°C at 760 mmHg

- フラッシュポイント: No data available

- PSA: 50.94000

- LogP: 1.94250

- じょうきあつ: No data available

4-Hydrazinylpyridine hydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- セキュリティの説明: H302 (100%) H312 (50%) H315 (100%)

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- 危険レベル:IRRITANT

4-Hydrazinylpyridine hydrochloride 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Hydrazinylpyridine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM102175-25g |

4-Hydrazinylpyridine hydrochloride |

20815-52-5 | 95%+ | 25g |

$*** | 2023-03-31 | |

| Enamine | EN300-129640-0.05g |

4-hydrazinylpyridine hydrochloride |

20815-52-5 | 95% | 0.05g |

$19.0 | 2023-06-07 | |

| Enamine | EN300-129640-1.0g |

4-hydrazinylpyridine hydrochloride |

20815-52-5 | 95% | 1g |

$71.0 | 2023-06-07 | |

| eNovation Chemicals LLC | D701363-25G |

4-hydrazinylpyridine hydrochloride |

20815-52-5 | 97% | 25g |

$90 | 2024-05-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P92610-1g |

4-Hydrazinylpyridine hydrochloride |

20815-52-5 | 1g |

¥116.0 | 2021-09-08 | ||

| Enamine | EN300-129640-25.0g |

4-hydrazinylpyridine hydrochloride |

20815-52-5 | 95% | 25g |

$589.0 | 2023-06-07 | |

| Enamine | EN300-129640-100.0g |

4-hydrazinylpyridine hydrochloride |

20815-52-5 | 95% | 100g |

$1848.0 | 2023-06-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00108-01-250G |

4-hydrazinylpyridine hydrochloride |

20815-52-5 | 97% | 250g |

¥ 3,267.00 | 2023-03-18 | |

| Fluorochem | 044300-10g |

4-Hydrazinopyridine hydrochloride |

20815-52-5 | 95% | 10g |

£222.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H175681-5g |

4-Hydrazinylpyridine hydrochloride |

20815-52-5 | 97% | 5g |

¥171.90 | 2023-09-02 |

4-Hydrazinylpyridine hydrochloride 関連文献

-

1. A change from rate-determining bromination to geometric isomerisation of pyridylhydrazonesAnthony F. Hegarty,Patrick J. Moroney,Francis L. Scott J. Chem. Soc. Perkin Trans. 2 1973 1466

-

Misbahul Ain Khan,J. B. Polya J. Chem. Soc. C 1970 85

20815-52-5 (4-Hydrazinylpyridine hydrochloride) 関連製品

- 27256-91-3(4-Hydrazinylpyridine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20815-52-5)4-Hydrazinylpyridine hydrochloride

清らかである:99%/99%

はかる:100g/500g

価格 ($):198.0/695.0